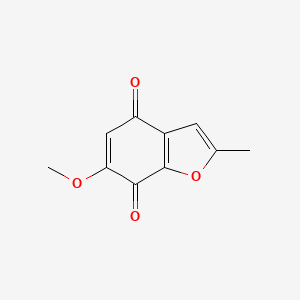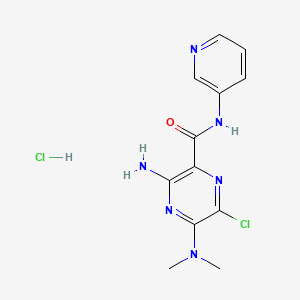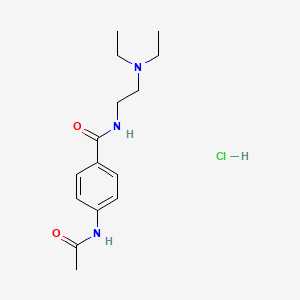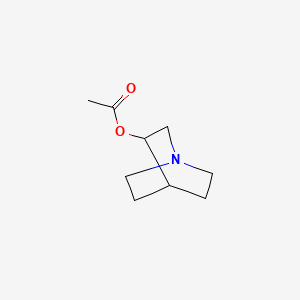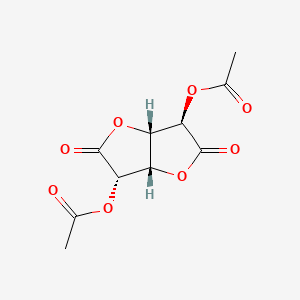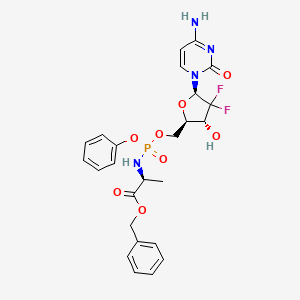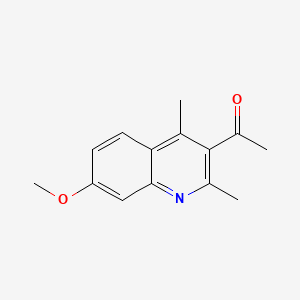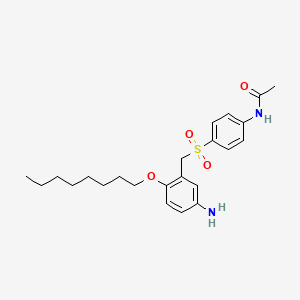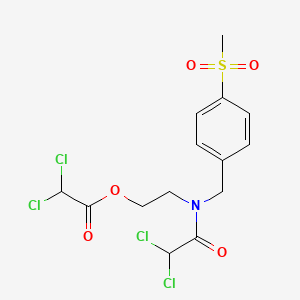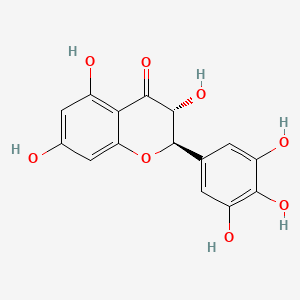
Dihydromyricetin
Descripción general
Descripción
Dihydromyricetin (DHM), also known as Ampelopsin, is a flavanonol, a type of flavonoid . It is extracted from the Japanese raisin tree and found in various species such as Ampelopsis, Cercidiphyllum japonicum, Hovenia dulcis, and some Pinus and Cedrus species . DHM has been used in traditional Japanese, Chinese, and Korean medicines to treat fever, parasitic infection, as a laxative, and a treatment of liver diseases . It has many potential applications in foods and medicine due to its five phenolic hydroxyl groups .
Synthesis Analysis
The synthesis of Dihydromyricetin involves a series of hydroxylases genes, including flavanone 3-hydroxylase (F3H), flavonoid 3′-hydroxylase (F3′H), flavonoid 3′,5′-hydroxylase (F3′5′H), and cytochrome P450 reductase (CPR), which were identified after RNA sequencing . The dihydromyricetin hydroxylation process in A. grossedentata was successfully identified .
Molecular Structure Analysis
The molecular structure of Dihydromyricetin is characterized by UV, IR, MS, and 1HNMR spectra . The complex was found to be formed via hydrogen bonding interactions between C3-OH, C5-OH, C7-OH, C3’-OH, and C5’-OH in dihydromyricetin and active hydrogens in theanine .
Chemical Reactions Analysis
DMY has been found to effectively inhibit tyrosinase activity in a mixed-type manner . It also displays hypoglycemic effects in DM via improving glucose and lipid metabolism, attenuating inflammatory responses, and reducing oxidative stress .
Physical And Chemical Properties Analysis
The physicochemical properties of DMY related to its bioavailability, especially the stability, were studied by HPLC . The effects of pH, temperature, metal ions, and ascorbic acid (AA) on the stability of DMY were studied .
Aplicaciones Científicas De Investigación
Neuroprotective Effects
DHM has been studied for its neuroprotective properties. Research indicates that DHM can reduce ethanol-induced loss of righting reflex, withdrawal symptoms, and prevent physiological symptoms of fetal alcohol syndrome. It also shows potential in reducing the effects of alcohol consumption and protecting against alcohol poisoning .
Anticancer Activity
Ampelopsin exhibits significant anticancer activities. It inhibits cell proliferation and induces apoptosis in leukemia cells by downregulating AKT and NF-κB signaling pathways. This suggests that Ampelopsin could be developed into a selective and less toxic drug for leukemia treatment .
Antioxidant Properties
The compound has been recognized for its antioxidative activities. It can combat oxidative stress, which is a factor in many chronic diseases. By neutralizing free radicals, DHM can help in preventing cellular damage and aging .
Anti-Inflammatory Applications
DHM’s anti-inflammatory properties make it a candidate for treating various inflammatory diseases. It can potentially alleviate conditions like pulmonary arterial hypertension by reducing inflammation markers such as IL-6 in affected tissues .
Antimicrobial and Antiviral Effects
Studies have shown that DHM can be effective against bacteria, including drug-resistant strains like MRSA. Silver nanoparticles encapsulated with DHM have been optimized for green synthesis and exhibit low toxicity and high therapeutic efficacy against MRSA infections in zebrafish models .
Agricultural Applications
Ampelopsin has been applied in agriculture to improve plant resilience against abiotic stresses such as salinity and heavy metals. It enhances the expression of stress-related genes, leading to increased survival and yield in soybean plants under adverse conditions .
Liver Protection
DHM is known for its liver-protective effects. It can help in treating liver diseases by exerting hepatoprotective actions, potentially due to its antioxidative and anti-inflammatory properties .
Structural Modification for Enhanced Bioavailability
The structural modification of DHM is an area of active research. Due to its poor lipid solubility and low bioavailability, scientists are working on modifying its structure to improve these aspects, which could lead to enhanced biological activity and better drug development prospects .
Mecanismo De Acción
Target of Action
Dihydromyricetin (DHM), a flavonoid compound, has been found to target multiple pathways and molecules. It has been reported to interact with primary amino acid residues located within the active hydrophobic pockets of Proline Dehydrogenase (PDH)^ . DHM also targets pathways such as NLRP-3, NF-κB, and cytokines, effectively reducing inflammation in various disease models including Alzheimer’s, arthritis, and cardiovascular issues^ .
Mode of Action
DHM interacts with its targets, leading to a variety of changes. For instance, it has been found to inhibit sodium currents (I Na) and enhance calcium current (I K1), affecting the electrophysiological mechanism^ . DHM can also block the progression of the tumor cell cycle and inhibit cell proliferation by regulating the PI3K/Akt pathway, mTOR, and NF‑κB pathway components, such as p53^ .
Biochemical Pathways
DHM affects several biochemical pathways. It has been found to inhibit the PDGF-mediated proliferation of lung cancer fibroblasts by targeting the activation of the extracellular signal-regulated kinase (ERK1/2) and Akt pathways^ . DHM also demonstrates anti-inflammatory effects by targeting NLRP-3, NF-κB, and cytokine pathways^ .
Pharmacokinetics
DMY demonstrates poor bioavailability based on its low solubility and permeability^ . .
Result of Action
The molecular and cellular effects of DHM’s action are diverse. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective effects^ . DHM can also promote apoptosis, inhibit invasion and migration, and clear reactive oxygen species (ROS), thus exhibiting remarkable anti-cancer effects^ .
Action Environment
The activity of DHM is extremely sensitive to environmental factors such as pH, thermal-processing, and metal ions^ These factors can significantly influence the compound’s action, efficacy, and stability
Safety and Hazards
DMY may interact with certain medications, such as anticoagulants, and may cause side effects such as nausea, dizziness, and headaches . Additionally, it may cause liver damage if taken in large doses or for long periods of time . In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
In the future, molecular docking and molecular dynamics simulations utilized to verify the association between DMY and its potential targets is full of great significance . Furthermore, exploration of the specific binding sites where DMY activates AMPK, such as Thr172, will provide compelling evidence for AMPK to become an attractive potential .
Propiedades
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXSIXMJHKAJOD-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181676 | |
| Record name | Ampelopsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydromyricetin | |
CAS RN |
27200-12-0 | |
| Record name | (+)-Dihydromyricetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27200-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampelopsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027200120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromyricetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ampelopsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROMYRICETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8QND6427 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



